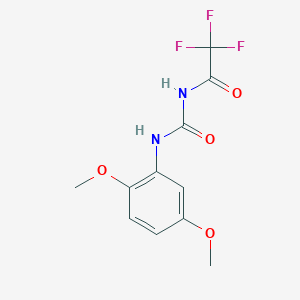
N-(2,5-dimethoxyphenyl)-N'-(trifluoroacetyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dimethoxyphenyl)-N'-(trifluoroacetyl)urea is a useful research compound. Its molecular formula is C11H11F3N2O4 and its molecular weight is 292.21g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,5-dimethoxyphenyl)-N'-(trifluoroacetyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse scientific literature.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2,5-dimethoxyaniline with trifluoroacetic anhydride in the presence of a suitable catalyst. The resulting product is characterized by its urea moiety, which is crucial for its biological activity.
2.1 Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing 2,5-dimethoxyphenyl substituents have shown promising activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.
- Activity against Bacteria : Compounds similar to this compound have demonstrated efficacy against Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .
- Antifungal Properties : Notably, some derivatives have shown superior activity against drug-resistant Candida strains, suggesting that modifications in the urea structure can enhance antifungal potency .
2.2 Anticancer Activity
The urea moiety is critical in the design of anticancer agents. Research indicates that compounds featuring a urea bond can inhibit cell proliferation across various cancer cell lines.
- Cell Line Studies : For example, studies have reported IC50 values indicating effective antiproliferative activity against human cancer cell lines such as MCF-7 and HT29 . The structure-activity relationship (SAR) analysis suggests that the positioning and nature of substituents on the urea core significantly influence biological activity.
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| MCF-7 | 31 - 300 | Anticancer |
| HT29 | 43 - 390 | Anticancer |
| SW13 | 135 - 180 | Anticancer |
| PC3 | 100 - 190 | Anticancer |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance. For instance, inhibition of protein-tyrosine phosphatases has been noted in related urea derivatives .
- Cell Cycle Arrest : Research indicates that some urea-based compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .
4.1 Study on Antimicrobial Efficacy
In a recent study evaluating various derivatives of urea compounds, it was found that modifications to the phenyl ring significantly enhanced antimicrobial properties. The study highlighted a particular derivative that exhibited strong activity against methicillin-resistant Staphylococcus aureus, suggesting potential for clinical application .
4.2 Evaluation of Anticancer Properties
Another study focused on a series of diaryl ureas demonstrated potent anticancer activity across multiple cell lines. The findings revealed that specific substitutions on the urea moiety could lead to improved selectivity and potency against cancer cells while minimizing toxicity to normal cells .
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)carbamoyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O4/c1-19-6-3-4-8(20-2)7(5-6)15-10(18)16-9(17)11(12,13)14/h3-5H,1-2H3,(H2,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSMPMHSFRNPPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














